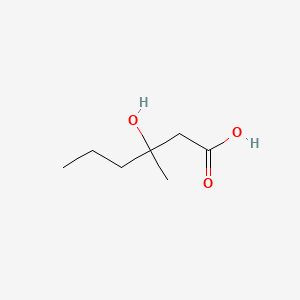

3-Hydroxy-3-methylhexanoic acid

Descripción

Historical Context of 3-Hydroxy-3-methylhexanoic Acid Discovery in Biological Systems

The identification of specific molecules responsible for human body odor has been a subject of scientific inquiry for decades. In the early 1990s, research into the composition of human sweat led to the characterization of several structurally unusual medium-chain volatile fatty acids (VFAs) as key contributors to underarm odor. weebly.com Among these, this compound (HMHA) was identified as a significant component. researchgate.net

Subsequent research delved into the origin of this compound in axillary secretions. It was discovered that HMHA is not present in its free, volatile form in fresh, odorless sweat. Instead, it exists as a non-volatile, odorless precursor. nih.gov A pivotal discovery was the identification of the bacterial role in the release of HMHA. weebly.com Studies demonstrated that specific bacteria residing in the human axilla, particularly species of Corynebacterium, produce an enzyme responsible for cleaving the precursor molecule and releasing the volatile, odorous this compound. weebly.compharmamicroresources.commdpi.com This enzymatic action was pinpointed to a specific Nα-acyl-glutamine aminoacylase (B1246476) that acts on the glutamine-conjugated precursor of HMHA. weebly.comresearchgate.net

Significance of this compound as a Human Metabolite

This compound is recognized as a human metabolite, primarily known for its role as a major component of sweat and a key contributor to axillary malodor. researchgate.netnih.govnih.gov The compound exists as two stereoisomers, or enantiomers, each with distinct sensory properties. weebly.com

| Enantiomer | Associated Odor Description |

| (+)-(S)-3-hydroxy-3-methylhexanoic acid | Armpit-like, cumin spice-like, strong spicy character leffingwell.com |

| (-)-(R)-3-hydroxy-3-methylhexanoic acid | Cumin spice-like (weaker than the S-form), weak animalic weebly.comleffingwell.com |

The biological significance of HMHA extends beyond its contribution to body odor. Emerging research suggests its potential as a biomarker for certain metabolic conditions. Specifically, its presence and concentration in bodily fluids could indicate disturbances in fatty acid metabolism, potentially linked to deficiencies in enzymes crucial for fatty acid oxidation.

Furthermore, studies have revealed gender-specific differences in the concentrations of HMHA's precursor. Research involving numerous volunteers found that the ratio of the glutamine-conjugated precursor of HMHA to the precursor of another odorous compound, (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH), was significantly higher in men than in women. nih.gov This suggests that men have the potential to produce more HMHA. researchgate.net

Overview of Key Research Areas for this compound

Academic investigation into this compound is concentrated in several key areas:

Microbiology and Biochemistry of Body Odor: A primary focus of research is the biochemical pathway leading to the formation of HMHA. This includes the identification and characterization of the odorless precursors in axillary secretions, such as its glutamine conjugate. nih.gov A significant portion of this research investigates the bacterial enzymes, specifically the Nα-acylglutamine aminoacylase from Corynebacterium species, that are responsible for releasing the volatile acid from its precursor. weebly.comresearchgate.netpharmamicroresources.com

Analytical Chemistry and Metabolomics: The development of advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), has been crucial for identifying and quantifying HMHA and its non-volatile precursors in complex biological samples like sweat. These methods are essential for understanding the metabolic pathways involved.

Human Biology and Physiology: Research in this area explores the factors influencing the production of HMHA precursors, including gender-specific differences. Studies have shown that while both men and women produce the precursors, men tend to have a higher ratio of the precursor for HMHA, which has a cheesy, rancid odor, compared to the precursor for MSH, which has a tropical fruit- and onion-like scent. weebly.comnih.gov

Chemical Communication and Social Signaling: Some research has explored the potential role of sexually dimorphic compounds like HMHA in human chemical communication. One study investigated whether HMHA could implicitly influence the perception of gender and attractiveness in human faces. While the study found that HMHA could increase the perceived attractiveness of certain faces, it did not find a sex-specific effect, suggesting no clear role in intrasexual competition or intersexual attraction based on this specific experimental design. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRNSTGIHROKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586585 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-76-9 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Systems and Physiological Roles of 3 Hydroxy 3 Methylhexanoic Acid

Presence and Distribution of 3-Hydroxy-3-methylhexanoic Acid in Human Biospecimens

This compound (HMHA) is a key volatile fatty acid identified as a major component of human sweat malodor nih.govresearchgate.net. It is not secreted in its odorous form but is released from a non-volatile, odorless precursor nih.govresearchgate.net. This precursor is a glutamine conjugate, specifically N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine researchgate.netmdpi.com.

The release of the volatile and odorous HMHA is a result of bacterial action in the axillary (underarm) region researchgate.net. Specific bacteria residing on the skin, particularly species of Corynebacterium, produce a zinc-dependent N-acyl-glutamine aminoacylase (B1246476) enzyme researchgate.netpharmamicroresources.com. This enzyme cleaves the glutamine conjugate precursor, liberating the free fatty acid, which contributes significantly to the characteristic axillary odor researchgate.netpharmamicroresources.com.

Research indicates gender-specific differences in the concentration of the HMHA precursor in axillary secretions. Studies involving numerous volunteers have shown that the ratio of the precursor for HMHA is approximately three times higher in men than in women, suggesting a reason for gender-specific differences in body odor nih.gov.

Table 1: Detection of this compound in Human Axillary Secretions

Click to view a summary of research findings on the presence and generation of HMHA in the human axilla.

| Finding | Description | Key Bacterial Genus | Precursor Molecule | Source Citation |

|---|---|---|---|---|

| Identification in Sweat | Identified as a major volatile component responsible for human sweat malodor. | Corynebacterium | N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine | nih.govresearchgate.netresearchgate.net |

| Bacterial Release Mechanism | Released from its odorless precursor by a specific zinc-dependent N-acyl-glutamine aminoacylase enzyme produced by axillary bacteria. | Corynebacterium | Glutamine Conjugate | researchgate.netmdpi.compharmamicroresources.com |

| Gender-Specific Concentrations | The concentration of the precursor to HMHA is significantly higher in males than in females. | Not Applicable | Glutamine Conjugate | nih.gov |

Based on the reviewed scientific literature, there is no specific identification of this compound in human amniotic fluid or human milk researchgate.netnih.govd-nb.infomdpi.commdpi.comnih.gov. While studies have analyzed the profile of volatile compounds and fatty acids in these biological fluids, the presence of HMHA has not been reported in the available research nih.govd-nb.infomdpi.com. One study notes that while odor profile analysis has been applied to amniotic fluid and breast milk, it does not confirm the presence of HMHA researchgate.net.

Contribution of this compound to Human Olfactory Perception

The scientific literature reviewed does not provide specific information regarding the interaction of this compound with the olfactory receptor OR52E8 or any other specified olfactory receptors.

This compound is a significant contributor to the human body odor profile, with a scent that is described with various nuances nih.govresearchgate.netmdpi.comleffingwell.com. It is considered a sexually dimorphic compound, being more typical and abundant in the sweat of men researchgate.netnih.gov. The perception of its odor can vary, and it is often characterized as having a cheesy or rancid smell nih.govmdpi.com.

The compound exists in two chiral forms, (R)- and (S)-enantiomers, each with distinct odor characteristics. The (+)-(S)-enantiomer is described as having an "armpit odor-like and cumin spice-like odor," while the (-)-(R)-enantiomer has a "cumin spice-like odor" that is weaker and may also be perceived as having a weak animalic note leffingwell.com. Studies have found that HMHA tends to be perceived as less pleasant by women compared to men nih.gov. Its presence is considered a defining factor in the typical pungent aroma of axillary sweat researchgate.net.

Table 2: Olfactory Profile of this compound

Click to view the described odor characteristics of HMHA and its enantiomers.

| Compound/Enantiomer | Described Odor Characteristics | Source Citation |

|---|---|---|

| (R)/(S)-HMHA (Racemic) | Cheesy, rancid, typical axilla-like pungent odor | nih.govresearchgate.netmdpi.com |

| (+)-(S)-3-hydroxy-3-methylhexanoic acid | Armpit odor like and cumin spice like odor | leffingwell.com |

| (-)-(R)-3-hydroxy-3-methylhexanoic acid | Cumin spice like odor, weaker than racemic, weak animalic odor | leffingwell.com |

Proposed Physiological Activities and Cellular Impacts of this compound

Beyond its well-documented role as a human metabolite involved in the generation of body odor, the reviewed scientific literature does not provide specific information on other proposed physiological activities or cellular impacts of this compound nih.gov. Current research primarily focuses on its function as a key odoriferous compound in human axillary secretions.

Potential Role in Innate Immunity

The skin is an active immune organ, and its resident microbiota play a crucial role in modulating local immune responses. Sweat contains various antimicrobial molecules, including free fatty acids, which can inhibit the colonization of pathogenic microorganisms. The production of such compounds is a key mechanism by which the commensal microbiota contributes to the skin's barrier function and innate defense.

While direct studies on the immunomodulatory effects of 3-H-3-MH are not extensively available, the broader class of short-chain fatty acids (SCFAs) produced by bacteria has been shown to have immunomodulatory properties. These molecules can influence the maturation and function of the immune system. For instance, some SCFAs can exert anti-inflammatory effects. The interaction between microbial metabolites and the host immune system is complex and can involve various signaling cascades, including those mediated by Toll-like receptors (TLRs).

It is plausible that as a metabolite of the skin microbiota, 3-H-3-MH could contribute to the chemical milieu of the skin surface and potentially interact with immune cells. However, without specific research, its precise role—whether it acts as a pro-inflammatory or anti-inflammatory agent, or if it has any significant immunomodulatory effect at all—remains speculative.

Influence on Cellular Signaling Pathways and Gene Expression

The interaction of microbial metabolites with host cells can lead to changes in cellular signaling and gene expression. Fatty acids, as a class of molecules, are known to influence various signaling pathways. For example, omega-3 fatty acids can modulate inflammatory pathways and affect gene expression related to immune responses.

While there is a lack of specific studies on the influence of 3-H-3-MH on cellular signaling, it is known that metabolites from Corynebacterium, a genus associated with the production of 3-H-3-MH, are involved in various cellular processes and signaling pathways. In bacteria, two-component signal transduction systems are crucial for adapting to environmental changes, which involves the regulation of gene expression. It is conceivable that metabolites produced by these bacteria could also influence the signaling pathways of the host's cells.

Generally, fatty acids can impact gene expression by interacting with transcription factors such as peroxisome proliferator-activated receptors (PPARs). However, whether 3-H-3-MH specifically engages with these or other signaling pathways, such as MAP kinase cascades or NF-κB signaling, has not been detailed in the available scientific literature. Therefore, any discussion on its specific influence on cellular signaling and gene expression would be conjectural at this point.

Biochemical Pathways and Enzymatic Mechanisms Involving 3 Hydroxy 3 Methylhexanoic Acid

Biosynthesis and Precursor Metabolism of 3-Hydroxy-3-methylhexanoic Acid

HMHA is not directly secreted in its volatile form. Instead, it is released from non-volatile precursors present in axillary secretions through enzymatic action. nih.govebi.ac.uk

Formation from Non-Volatile Conjugates (e.g., Glutamine and Cysteinylglycine (B43971) Conjugates)

The primary precursors of HMHA are non-volatile, odorless conjugates. nih.govcore.ac.uk Research has identified that HMHA is covalently linked to amino acids in fresh, odorless axillary secretions. Specifically, it exists as an N-acyl-glutamine conjugate. nih.govebi.ac.uk This glutamine conjugate, N²-(3-hydroxy-3-methylhexanoyl)-L-glutamine, serves as a stable, water-soluble carrier for the volatile fatty acid. ebi.ac.ukcore.ac.uk

Another significant precursor found in axillary secretions is a cysteinylglycine-S-conjugate, which is linked to the release of sulfur-containing odorants. nih.govresearchgate.net While this precursor is distinct from the glutamine conjugate of HMHA, its presence highlights the general mechanism of utilizing amino acid conjugates for the transport and release of volatile compounds in the axilla. The ratio of the glutamine conjugate of HMHA to the cysteinylglycine conjugate has been observed to be higher in males than in females. nih.govresearchgate.net

The formation of these conjugates is a crucial step in the biochemical pathway, ensuring that the volatile and odorous HMHA is only released upon specific enzymatic cleavage. The gene ABCC11, which codes for an efflux pump, is believed to be essential for the secretion of these amino acid conjugates into the apocrine sweat glands. core.ac.uk Individuals with a specific single-nucleotide polymorphism (SNP) in this gene show a near-complete absence of these precursors and, consequently, a lack of the typical axillary odor. core.ac.uk

Table 1: Key Non-Volatile Precursors in Axillary Secretions

| Precursor Name | Conjugated Moiety | Volatile Compound Released | Reference |

|---|---|---|---|

| N²-(3-hydroxy-3-methylhexanoyl)-L-glutamine | Glutamine | This compound (HMHA) | nih.govebi.ac.ukcore.ac.uk |

| Cys-Gly-(S)-conjugate of 3-methyl-3-sulfanyl-hexanol | Cysteinylglycine | 3-methyl-3-sulfanylhexan-1-ol (MSH) | core.ac.uknih.govresearchgate.net |

Enzymatic Cleavage by Bacterial Aminoacylases (e.g., from Corynebacterium species)

The release of free HMHA from its glutamine conjugate is catalyzed by specific bacterial enzymes. nih.govebi.ac.uk Bacteria residing in the human axilla, particularly species of Corynebacterium, are responsible for this enzymatic cleavage. nih.govrhea-db.org These bacteria produce a Zn²⁺-dependent aminoacylase (B1246476), also referred to as Nα-acyl-glutamine aminoacylase (N-AGA), which specifically targets the N-terminal acyl-glutamine linkage. nih.govebi.ac.uk

This enzyme exhibits high specificity for the glutamine residue of the precursor but has a broader specificity for the acyl portion. nih.govebi.ac.uk This allows it to release not only HMHA but also other structurally related fatty acids, contributing to the complex mixture of volatile compounds that constitute human body odor. ebi.ac.ukrhea-db.org The gene encoding this aminoacylase, designated agaA, has been isolated from Corynebacterium striatum and successfully expressed in Escherichia coli. nih.govebi.ac.uk The discovery of this enzyme and its gene was a seminal finding in understanding the biochemical basis of axillary odor formation. nih.gov

Catabolism and Biotransformation of this compound

Once released, HMHA can be further metabolized by the skin microbiota.

Metabolism by Specific Bacterial Enzymes (e.g., Corynebacterium)

Corynebacterium species are not only involved in the release of HMHA but also in its subsequent catabolism. biosynth.comnih.gov These bacteria possess a range of metabolic capabilities that allow them to utilize various compounds found in their environment, including fatty acids. nih.gov While the specific enzymatic pathways for the complete degradation of HMHA within Corynebacterium are not fully elucidated in the provided context, their general metabolic machinery is well-suited for processing such molecules.

Conversion to Derivative Compounds (e.g., Isovaleric Acid)

One of the potential biotransformation products of HMHA is isovaleric acid (3-methylbutanoic acid). biosynth.comwikipedia.org It has been suggested that bacterial enzymes from Corynebacterium can convert HMHA to isovaleric acid. biosynth.com This conversion would represent a breakdown of the six-carbon backbone of HMHA into a smaller, five-carbon fatty acid. Isovaleric acid itself is known for its strong, unpleasant odor, often described as cheesy or sweaty, and is a well-known component of human body odor. wikipedia.org The enzymatic steps involved in this specific conversion are a subject of ongoing research.

Stereochemical Considerations in this compound Biochemistry

The stereochemistry of HMHA is an important aspect of its biochemistry. The molecule contains a chiral center at the C3 position, meaning it can exist as two different stereoisomers: (R)-3-hydroxy-3-methylhexanoic acid and (S)-3-hydroxy-3-methylhexanoic acid. nih.govresearchgate.net

Research indicates that both (R)- and (S)-enantiomers of HMHA are present in axillary secretions, derived from their respective precursors. nih.govresearchgate.net The bacterial enzymes responsible for the release of HMHA from its conjugates may exhibit stereoselectivity, although the provided information does not specify the degree of this selectivity. The biological activity and odor perception of these enantiomers can differ significantly. For instance, in the case of the related odorant 3-methyl-3-sulfanylhexan-1-ol, the two enantiomers possess distinct odor characteristics. nih.gov This suggests that the stereochemical configuration of HMHA likely plays a crucial role in the specific quality of the perceived body odor.

Enantiomeric Forms and Their Biological Relevance (e.g., (S)/(R)-Isomers)

This compound (HMHA) is a branched-chain fatty acid that exists as two stereoisomers, or enantiomers: the (S)- and (R)-forms. weebly.com These enantiomers are chiral, meaning they are non-superimposable mirror images of each other. Both forms are found in human axillary (underarm) secretions and are significant as precursors to compounds responsible for body odor. weebly.comnih.gov

The biological relevance of these enantiomers is closely tied to their role in the formation of volatile organic compounds that contribute to the characteristic scent of human sweat. guidechem.com Odorless precursors of HMHA are secreted from the apocrine glands and are then metabolized by skin microflora, such as Corynebacterium species and Anaerococcus sp. A20, which release the volatile fatty acid. weebly.comresearchgate.netnih.gov

There are distinct sensory profiles associated with each enantiomer:

(+)-(S)-3-hydroxy-3-methylhexanoic acid is described as having an armpit-like and cumin spice-like odor, with some researchers noting a strong spicy character. weebly.com

(-)-(R)-3-hydroxy-3-methylhexanoic acid is reported to have a cumin spice-like odor that is weaker than its racemic form, and it has also been described as having a weak animal-like scent. weebly.com

Research indicates gender-specific differences in the concentration of HMHA precursors. While men and women both produce these precursors, studies have shown that women may liberate significantly more of the sulfur-containing compound (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH), which has a tropical fruit and onion-like odor, compared to (R)/(S)-HMHA, which contributes a cheesy, rancid odor. nih.govoup.com HMHA, along with 3-methyl-2-hexenoic acid, are among the most abundant volatile fatty acids released by corynebacteria in apocrine sweat. weebly.com

Table 1: Enantiomeric Forms of this compound and Their Properties| Enantiomer | Reported Odor Profile | Biological Context |

|---|---|---|

| (+)-(S)-3-hydroxy-3-methylhexanoic acid | Strong spicy, armpit-like, cumin spice-like weebly.com | Metabolite in human sweat, precursor to body odor weebly.comguidechem.com |

| (-)-(R)-3-hydroxy-3-methylhexanoic acid | Weak animalic, cumin spice-like weebly.com | Metabolite in human sweat, intermediate in branched-chain fatty acid synthesis weebly.com |

Role of (R)-3-Hydroxy-3-methylhexanoic Acid in Branched-Chain Fatty Acid Synthesis

The naturally occurring (R)-isomer of this compound is recognized as an intermediate in the synthesis of branched-chain fatty acids. Branched-chain fatty acids are common in bacteria and are synthesized through pathways that are variations of the standard fatty acid synthase (FAS) system. nih.gov

The formation of methyl-branched fatty acids occurs when the fatty acid synthase complex utilizes a methyl-branched substrate instead of the usual malonyl-CoA for chain elongation. nih.gov This process can be initiated by acetyl-CoA carboxylase, which, in addition to its primary role of carboxylating acetyl-CoA to malonyl-CoA, can also use substrates like propionyl-CoA to produce methylmalonyl-CoA. nih.gov The incorporation of this methylmalonyl-CoA by the FAS machinery introduces a methyl branch into the growing fatty acid chain. nih.gov The presence of (R)-3-hydroxy-3-methylhexanoic acid as an intermediate suggests its position within this synthetic pathway, following the condensation of a precursor with a methyl-branched extender unit and subsequent reduction, leading to the 3-hydroxyacyl intermediate that awaits further processing, such as dehydration.

Enzymatic Assays with 3-Hydroxyacyl-ACP Dehydratases

Enzymatic assays involving 3-hydroxyacyl-ACP dehydratases are crucial for understanding the stereochemical role of intermediates like this compound in lipid metabolism. These enzymes are a key component of type II fatty acid synthase (FAS) systems found in bacteria and plants, where they catalyze the third step in the fatty acid elongation cycle: the dehydration of a (3R)-3-hydroxyacyl-ACP substrate to form a trans-2-enoyl-ACP. nih.govgenome.jp

There are two primary forms of this enzyme in bacteria:

FabZ : This is the most common dehydratase and is involved in the elongation of both saturated and unsaturated fatty acids. genome.jpuniprot.orgebi.ac.uk

FabA : Found in certain gram-negative bacteria, FabA not only catalyzes the dehydration of (3R)-3-hydroxydecanoyl-ACP but also isomerizes the resulting trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, thereby introducing unsaturation into fatty acids. genome.jpuniprot.org

Enzymatic assays are used to characterize the function and substrate specificity of these dehydratases. Often, these assays are conducted in the reverse direction of the physiological reaction, measuring the hydration of an enoyl-CoA or enoyl-ACP substrate to form the 3-hydroxyacyl product. nih.gov This approach allows for the determination of the enzyme's catalytic capability. The mechanism involves a conserved histidine residue acting as a general base to abstract a proton from the substrate, initiating the dehydration process. ebi.ac.uk Such assays are fundamental in confirming the function of a putative dehydratase gene and in studying how intermediates like (R)-3-hydroxy-3-methylhexanoic acid are processed during branched-chain fatty acid synthesis. nih.gov

Compound Reference Table

Analytical Methodologies for 3 Hydroxy 3 Methylhexanoic Acid in Biological Matrices

Chromatographic and Spectrometric Techniques for Identification and Quantification

The analysis of 3H3MHA, often present as a conjugate or at trace levels, necessitates highly specific and sensitive analytical methods. Chromatographic separation coupled with mass spectrometric detection forms the cornerstone of its analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing non-volatile, conjugated forms of 3H3MHA as they exist in biological fluids. Research has shown that in fresh, odorless axillary secretions, 3H3MHA is not present as a free acid but is covalently linked to a glutamine residue. nih.gov The identification of this natural precursor, the glutamine-N-α-conjugate of (R)/(S)-3-hydroxy-3-methylhexanoic acid, was accomplished using LC/MS analysis, which was essential in confirming the structure of the synthesized conjugate. nih.gov This technique is particularly suited for such analyses as it can handle complex matrices and analyze thermally labile molecules without the need for derivatization, which is often required for gas chromatography.

Gas Chromatography with Mass Spectrometry (GC-MS) Approaches

Gas chromatography with mass spectrometry (GC-MS) is a well-established and robust method for the quantitative analysis of fatty acids, including 3-hydroxy-fatty acids like 3H3MHA. nih.gov This approach typically involves a derivatization step to convert the non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs), making them suitable for GC analysis. researchgate.net

A common methodology is a stable isotope dilution, electron impact ionization GC/MS procedure. nih.gov This technique offers high precision and accuracy by using a deuterated analogue of the analyte as an internal standard to compensate for any sample loss during preparation and analysis. lipidmaps.org This method is instrumental in quantitatively measuring intermediate metabolites of fatty acid β-oxidation to help diagnose metabolic disorders. nih.gov While it is used for a range of 3-hydroxy-fatty acids in clinical evaluations using serum or plasma, it is also directly applicable to research on specific compounds like 3H3MHA in matrices such as axillary sweat. nih.govresearchgate.net

Direct Immersion Solid-Phase Microextraction (DI-SPME) Coupled with GC-MS

Direct Immersion Solid-Phase Microextraction (DI-SPME) is an innovative, solvent-free sample preparation technique that has been successfully optimized for the analysis of 3H3MHA. nih.gov The method involves directly immersing a coated fiber into a liquid sample, where analytes partition from the sample matrix onto the fiber coating. nih.gov The fiber is then transferred to the injector of a GC-MS for thermal desorption and analysis.

A specific DI-SPME-GC-MS method was developed and optimized for determining 3H3MHA in aqueous samples. nih.gov Key findings from this research include:

Fiber Type : Polyacrylate fibers were found to be effective for the extraction. nih.gov

Extraction Time : An absorption time of 120 minutes provided a good balance between analysis time and achieving suitable extraction amounts. nih.gov

Method Performance : The extraction efficiency was enhanced by increasing the ionic strength of the sample solution. The method demonstrated good precision (8-16% variability) and accuracy (88-95%). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for 3H3MHA were established at 0.01 ng/mL and 0.04 ng/mL, respectively, with a linear signal response. nih.gov

This sensitive technique is suitable for analyzing trace concentrations of 3H3MHA in various environmental and biological fluids. nih.gov

Table 1: Summary of Analytical Techniques for 3-Hydroxy-3-methylhexanoic Acid

| Technique | Key Features | Primary Application for 3H3MHA |

| UPLC-MS/MS | Analyzes non-volatile, thermally labile molecules without derivatization. High specificity and sensitivity. | Identification of the glutamine-N-α-conjugate of 3H3MHA in axillary secretions, milk, and amniotic fluid. nih.gov |

| GC-MS | Requires derivatization to increase volatility. Often uses stable isotope dilution for high quantitative accuracy. | Quantitative analysis of 3H3MHA (as a volatile derivative) in biological fluids like serum, plasma, and sweat for clinical and research purposes. nih.gov |

| DI-SPME-GC-MS | Solvent-free extraction and pre-concentration of analytes from a liquid matrix. High sensitivity for trace analysis. | Optimized for the determination of trace levels of 3H3MHA in aqueous solutions, with validated precision and accuracy. nih.gov |

Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation is a critical prerequisite for reliable analysis. The goal is to extract 3H3MHA from the complex biological matrix, remove interfering substances, and concentrate the analyte before instrumental analysis.

Fat Extraction and Purification via Column Chromatography

The extraction and purification of 3H3MHA and its precursors often begin with lipid extraction from the biological matrix. The natural precursors of 3H3MHA have been successfully purified from non-hydrolyzed axilla secretions using liquid chromatography. nih.gov For general fatty acid analysis, a common initial step is saponification, which uses an alkali solution (like ethanolic potassium hydroxide) to hydrolyze fatty acid esters and release the free fatty acids.

Following initial extraction, column chromatography is a key technique for purification. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of hydroxy fatty acids from other lipids. For broader fatty acid analysis, pre-purification can also be achieved using biphasic solvent systems, such as acidified methanol (B129727) and isooctane, which effectively partition the free fatty acid fraction into the non-polar solvent phase. lipidmaps.org

Validation of Sample Preparation Protocols in Diverse Biological Matrices (e.g., sweat, amniotic fluid, human milk)

The applicability and reliability of analytical methods for 3H3MHA have been validated in several key biological matrices. The glutamine-N-α-conjugate of (R)/(S)-3-hydroxy-3-methylhexanoic acid has been successfully detected and quantified not only in axillary sweat but also in amniotic fluid, colostrum, and mature human milk. nih.gov The validation of these protocols confirms that the compound is present across these different fluids, albeit at varying concentrations. For instance, the highest mean concentrations were found in colostrum. nih.gov The analysis of milk samples involved a defatting step, demonstrating a necessary sample preparation protocol for lipid-rich matrices. nih.gov

Furthermore, the DI-SPME-GC-MS method, though developed using aqueous solutions, has its performance characteristics—such as precision, accuracy, and linearity—thoroughly validated, making it a reliable tool for analyzing the compound in biofluids. nih.gov The robustness of GC-MS methods for general 3-hydroxy-fatty acids has also been confirmed in routine clinical evaluations using serum and plasma samples. nih.gov

Table 2: Reported Concentrations of the Glutamine-N-α-conjugate of (R)/(S)-3-hydroxy-3-methylhexanoic acid in Human Biofluids

| Biological Matrix | Concentration Range (μg/kg) | Reference |

| Colostrum | <0.1 – 382 | nih.gov |

| Mature Human Milk (defatted) | <0.1 – 39.6 | nih.gov |

| Amniotic Fluid | 0.8 – 7.0 | nih.gov |

Advanced Characterization Techniques for this compound

Advanced analytical methods are indispensable for the unambiguous identification and detailed characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography provide in-depth information regarding the molecule's structural integrity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the reviewed literature, a theoretical analysis based on its known structure allows for the prediction of its ¹H and ¹³C NMR spectra. These predictions are fundamental for confirming the identity of synthetically produced standards or isolates from biological matrices.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its splitting pattern (multiplicity, determined by neighboring protons) are key to assigning the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Description |

| H-6 (CH₃) | ~0.9 | Triplet (t) | Terminal methyl group of the propyl chain, split by the two H-5 protons. |

| H-5 (CH₂) | ~1.4-1.5 | Sextet or Multiplet (m) | Methylene group adjacent to two other methylene/methyl groups. |

| H-4 (CH₂) | ~1.5-1.6 | Triplet (t) | Methylene group adjacent to the quaternary carbon, split by the two H-5 protons. |

| 3-CH₃ | ~1.2 | Singlet (s) | Methyl group attached to the quaternary carbon (C-3), no adjacent protons to cause splitting. |

| H-2 (CH₂) | ~2.4 | Singlet (s) | Methylene group adjacent to the carbonyl group and the quaternary carbon. No splitting from adjacent protons. |

| 3-OH | Variable | Singlet (s, broad) | Hydroxyl proton; its chemical shift is variable and depends on solvent, concentration, and temperature. |

| COOH | Variable | Singlet (s, broad) | Carboxylic acid proton; its chemical shift is highly variable and it is often exchanged with deuterium (B1214612) in D₂O. |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |

| C-1 (COOH) | ~175-180 | Carboxylic acid carbon. |

| C-2 (CH₂) | ~45-50 | Methylene carbon alpha to the carbonyl group. |

| C-3 (C-OH) | ~70-75 | Quaternary carbon bearing the hydroxyl and methyl groups. |

| 3-CH₃ | ~25-30 | Methyl carbon attached to C-3. |

| C-4 (CH₂) | ~35-40 | Methylene carbon in the propyl chain. |

| C-5 (CH₂) | ~15-20 | Methylene carbon in the propyl chain. |

| C-6 (CH₃) | ~10-15 | Terminal methyl carbon of the propyl chain. |

These predicted values serve as a reference for researchers to confirm the identity and purity of this compound in their work.

This compound possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-3-Hydroxy-3-methylhexanoic acid and (R)-3-Hydroxy-3-methylhexanoic acid. These enantiomers can have different biological activities and odor characteristics. Therefore, determining the enantiomeric ratio is crucial.

Chiral chromatography is the primary technique used for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) within a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. The CSP is itself composed of a single enantiomer of a chiral molecule. As the racemic mixture of HMHA passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. Because diastereomers have different physical properties, they travel through the column at different rates, leading to their separation.

Research on human axillary sweat has demonstrated the power of this technique. Using chiral-GC analysis, it was discovered that this compound is naturally present as a mixture of its (S) and (R) isomers. nih.gov This analysis is critical as the different enantiomers may contribute differently to the characteristic scent of human sweat. The optically pure (S)-enantiomer is reported to have a strong spicy note reminiscent of typical axillary odors, while the (R)-enantiomer has a much weaker, animalic odor. nih.gov

Considerations for this compound Stability in Physiological Samples

The integrity of biological samples containing this compound is critical for obtaining reliable and reproducible analytical results. The stability of the compound can be affected by several factors, including pH, temperature, and storage duration.

The stability of this compound is influenced by the pH of the surrounding matrix. With a predicted pKa of approximately 4.40, the ionization state of its carboxylic acid group is pH-dependent. lookchem.comguidechem.com In matrices with a pH below 4.4, the protonated, uncharged form will dominate, while in matrices with a pH above this value, such as blood plasma (pH ~7.4), the deprotonated, anionic carboxylate form will be prevalent. This can affect its solubility, interaction with other molecules, and susceptibility to certain degradation pathways.

HMHA is also susceptible to thermal degradation. A known degradation pathway is dehydration, where the tertiary alcohol at the C-3 position is eliminated to form a double bond. This process can be accelerated by heat and acidic conditions, potentially leading to the formation of (E)/(Z)-3-methyl-2-hexenoic acid, another significant component of human body odor. nih.gov Therefore, exposure of samples to high temperatures during collection, processing, or analysis should be minimized to prevent the artificial formation of this degradation product, which would lead to an inaccurate quantification of the original HMHA concentration.

To ensure the long-term integrity of physiological samples containing this compound, proper storage is essential. The primary goals of optimized storage are to halt enzymatic and microbial activity that could metabolize the analyte and to prevent chemical degradation.

For volatile and semi-volatile compounds like HMHA, immediate cooling of the sample after collection is a critical first step. For long-term storage, freezing is the standard and recommended practice. Storing biological samples such as plasma or sweat at -80°C is considered the gold standard for preserving a wide range of metabolites, including fatty acids. This deep-frozen state effectively stops nearly all biological and chemical activity, ensuring that the concentration of HMHA remains stable over extended periods, potentially for years. If -80°C storage is not available, storage at -20°C is a viable alternative for shorter to medium-term periods, though -80°C is preferable for long-term biobanking. It is crucial to avoid repeated freeze-thaw cycles, as these can accelerate degradation and compromise sample quality. Aliquoting samples into smaller volumes before initial freezing is a recommended practice to avoid the need to thaw the entire sample for each analysis.

Clinical and Diagnostic Implications of 3 Hydroxy 3 Methylhexanoic Acid

3-Hydroxy-3-methylhexanoic Acid as a Potential Biomarker for Metabolic Conditions

Emerging research suggests that the presence and concentration of this compound in bodily fluids could serve as an indicator for certain metabolic disturbances. Its detection is particularly relevant in conditions related to fatty acid metabolism.

This compound has been identified as a potential biomarker for disruptions in fatty acid oxidation pathways. Its presence may be linked to deficiencies in 3-hydroxyacyl-CoA dehydrogenase enzymes, which are crucial for the breakdown of fatty acids. When these pathways are impaired, intermediate metabolites like HMHA may accumulate and be excreted.

Studies have detected this compound in the urine and serum of patients experiencing diabetic ketoacidosis, a serious complication of diabetes that occurs when the body produces high levels of blood acids called ketones. researchgate.net Conversely, HMHA is not typically found in healthy individuals or in diabetic patients who are not in a state of ketoacidosis. This suggests that HMHA could be a specific marker for the metabolic state of ketoacidosis. researchgate.netnih.govresearchgate.net In this condition, the body's inability to use glucose for energy leads to the breakdown of fats, resulting in an overproduction of ketone bodies and other acidic byproducts. researchgate.netnih.gov

Inter-individual Variability in this compound Levels and Perception

The amount of this compound produced and secreted, as well as how its resulting odor is perceived, can vary significantly from person to person. This variability is influenced by a combination of factors including gender, genetics, and environmental influences.

Research has revealed notable differences between genders in the production of precursors to axillary (underarm) odor. Men and women exhibit different concentrations of the precursors to the primary odor-causing molecules, including this compound. nih.govresearchgate.netbu.edu

Specifically, men tend to have higher levels of the precursor to HMHA, which, upon breakdown by skin bacteria, contributes to a cheesy or rancid odor. nih.govbu.edu In contrast, women often have higher concentrations of the precursor to a sulfur-containing compound, (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH), which is associated with a tropical fruit or onion-like scent. nih.govbu.edu One study found that the ratio of the HMHA precursor to the MSH precursor was three times higher in men than in women. nih.gov These differences in precursor concentrations contribute to the distinct odor profiles often associated with each gender. nih.govosf.iolabmuffin.com

Interestingly, the perception of HMHA's intensity may also be influenced by hormonal fluctuations. One study noted that women in the fertile phase of their menstrual cycle perceived the odor of HMHA as more intense. nih.govmdpi.com

An individual's genetic makeup plays a significant role in their characteristic body odor. A key gene in this context is the ATP-binding cassette transporter C11 (ABCC11) gene. asm.orgwikipedia.org A specific single-nucleotide polymorphism (SNP) in this gene (538G>A) is strongly associated with a reduction in axillary odor. wikipedia.orgcore.ac.uk Individuals who are homozygous for this SNP have a non-functional ABCC11 protein, which leads to a significant decrease in the secretion of odor precursors, including the glutamine conjugate of HMHA. wikipedia.org This genetic variation is particularly common in populations of East Asian descent. labmuffin.comasm.org

Beyond genetics, the composition of an individual's skin microbiome is a critical environmental factor. The bacteria present on the skin, particularly species of Corynebacterium, possess the enzymes necessary to break down the odorless precursors in sweat into volatile, odorous compounds like HMHA. asm.orgivami.complos.org The specific types and abundance of these bacteria can vary greatly between individuals, leading to different odor profiles. nih.govnih.gov Therefore, the unique interplay between an individual's genetic predisposition for precursor secretion and their personal skin microbiota ultimately determines their specific body odor. researchgate.netresearchgate.net

Advanced Research Perspectives and Future Directions for 3 Hydroxy 3 Methylhexanoic Acid Studies

Elucidation of Molecular Mechanisms of 3-Hydroxy-3-methylhexanoic Acid Action

A critical frontier in 3-H-3-MH research is the detailed characterization of its molecular interactions and the signaling pathways it modulates. Understanding these fundamental mechanisms is paramount to unlocking its full biological and therapeutic potential.

While 3-H-3-MH is a known odorant, the specific olfactory receptors (ORs) that bind to it and the subsequent activation mechanisms remain largely uncharacterized. Olfactory receptors, a large family of G protein-coupled receptors (GPCRs), are responsible for detecting a vast array of volatile and semi-volatile molecules. The identification of the specific ORs that recognize 3-H-3-MH is a crucial step in understanding its perception and the nuances of human olfaction.

Future research in this area should focus on:

High-throughput screening of the human OR repertoire: Employing cell-based assays to systematically test the interaction of 3-H-3-MH with the entire panel of human olfactory receptors.

Structural biology studies: Determining the crystal or cryo-electron microscopy structures of 3-H-3-MH in complex with its cognate ORs to reveal the precise binding mode and the conformational changes that lead to receptor activation.

Computational modeling and molecular dynamics simulations: Using in silico approaches to predict and simulate the binding affinity and dynamics of 3-H-3-MH with candidate ORs, guiding experimental validation.

Elucidating these interactions will not only enhance our understanding of odor perception but also open avenues for the development of novel odor-masking or -enhancing technologies.

Beyond its role as an odorant, 3-H-3-MH may have other, as-yet-unidentified molecular targets and signaling functions. As a branched-chain hydroxy fatty acid, it belongs to a class of molecules with diverse biological activities. Research into structurally similar medium-chain 3-hydroxy fatty acids has revealed their ability to activate specific GPCRs, such as hydroxycarboxylic acid receptor 3 (HCA3) and GPR84, which are involved in metabolic and immune regulation.

Future investigations should explore:

Receptor binding and activation assays: Testing the ability of 3-H-3-MH to bind to and activate a panel of GPCRs, particularly those known to respond to other fatty acids.

Downstream signaling pathway analysis: Upon identification of a receptor, elucidating the subsequent intracellular signaling cascades, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, and activation of protein kinase pathways.

Metabolomic and proteomic studies: Analyzing global changes in cellular metabolites and proteins in response to 3-H-3-MH exposure to identify novel pathways and targets.

The discovery of new molecular targets for 3-H-3-MH could significantly broaden our understanding of its physiological roles beyond olfaction.

Translational Research and Therapeutic Potential

The unique properties of 3-H-3-MH present opportunities for translational research, with potential applications in both therapeutics and diagnostics.

The potential interaction of 3-H-3-MH with receptors like HCA3 and GPR84, which are expressed in immune cells, suggests a possible role in immunomodulation. Notably, HCA3 and GPR84 have been shown to have opposing effects on immune responses, with HCA3 activation generally leading to anti-inflammatory effects and GPR84 promoting pro-inflammatory signaling.

Future research in this domain should aim to:

Characterize the effects of 3-H-3-MH on immune cell function: Investigating the impact of 3-H-3-MH on the activity of various immune cells, such as macrophages, neutrophils, and lymphocytes, including cytokine production, phagocytosis, and cell migration.

Elucidate the receptor-specific immunomodulatory effects: Determining whether the immunomodulatory effects of 3-H-3-MH are mediated through HCA3, GPR84, or other receptors, and dissecting the downstream signaling pathways involved.

Explore therapeutic potential in inflammatory models: Evaluating the efficacy of 3-H-3-MH or its derivatives in preclinical models of inflammatory diseases, such as inflammatory bowel disease or dermatological conditions.

A deeper understanding of the immunomodulatory properties of 3-H-3-MH could pave the way for the development of novel therapeutic agents for a range of inflammatory disorders.

The presence and concentration of 3-H-3-MH are linked to specific microbial activities and have been shown to differ based on factors such as gender. nih.gov This raises the possibility of utilizing 3-H-3-MH as a biomarker for certain physiological or pathological conditions.

Future research should focus on:

Correlation with metabolic and microbial states: Investigating the association between the levels of 3-H-3-MH in various biological samples (e.g., sweat, plasma) and specific metabolic disorders or alterations in the skin microbiome.

Development of sensitive and specific detection methods: Creating robust and high-throughput analytical techniques, such as advanced mass spectrometry-based assays or immunoassays, for the accurate quantification of 3-H-3-MH in clinical samples.

Validation in clinical cohorts: Conducting large-scale clinical studies to validate the diagnostic and prognostic utility of 3-H-3-MH as a biomarker for specific conditions.

The establishment of 3-H-3-MH as a reliable biomarker could lead to the development of novel, non-invasive diagnostic tools.

Comparative Biochemical and Evolutionary Studies

Placing 3-H-3-MH in a broader biological context through comparative and evolutionary studies can provide valuable insights into its fundamental roles and origins.

Future research in this area should include:

Cross-species analysis of 3-H-3-MH and related compounds: Investigating the presence and function of 3-H-3-MH and similar branched-chain hydroxy fatty acids in a wide range of species, from bacteria to mammals. This could reveal conserved or divergent roles of these molecules.

Phylogenetic analysis of biosynthetic and metabolic pathways: Tracing the evolutionary history of the enzymes and pathways involved in the production and degradation of 3-H-3-MH and related compounds to understand their origins and diversification.

Functional studies in model organisms: Utilizing genetically tractable model organisms to manipulate the pathways for branched-chain hydroxy fatty acid metabolism and investigate the physiological consequences, providing insights into their fundamental biological functions.

By exploring the comparative biochemistry and evolution of 3-H-3-MH, researchers can gain a deeper appreciation for the fundamental principles governing the roles of such molecules in biology.

Interactive Data Tables

Table 1: Potential Molecular Targets and Their Functions

| Receptor | Class | Known Ligands (Examples) | Potential Function in Relation to 3-H-3-MH |

|---|---|---|---|

| Olfactory Receptors | GPCR | Various odorants | Perception of body odor |

| HCA3 | GPCR | 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid | Anti-inflammatory signaling |

Table 2: Research Focus Areas and Methodologies

| Research Area | Key Questions | Methodologies |

|---|---|---|

| Olfactory Receptor Binding | Which ORs bind 3-H-3-MH? What is the binding mechanism? | High-throughput screening, X-ray crystallography, Cryo-EM, Molecular dynamics simulations |

| Immune Modulation | Does 3-H-3-MH modulate immune cell function? | Cell-based assays (cytokine profiling, phagocytosis assays), Preclinical animal models |

| Biomarker Development | Can 3-H-3-MH serve as a diagnostic biomarker? | Mass spectrometry, Immunoassays, Clinical cohort studies |

Cross-Species Analysis of this compound Presence and Metabolism

This compound (HMHA) is quantitatively one of the most significant and pungent odorants found in human axillary secretions. A key aspect of understanding its biological role is determining its specificity to humans. Current research indicates that HMHA, along with 3-methyl-2-hexenoic acid, has not been identified in other animal species, suggesting they may be human-specific chemical signals. This exclusivity points to a unique biochemical pathway for its formation that may have evolved in the human lineage.

The metabolism of HMHA is intricately linked to the interplay between human biochemistry and the skin microbiome. The odorless precursor of HMHA is secreted from the apocrine glands in the axilla. This precursor is a glutamine conjugate, specifically N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine. Commensal bacteria residing in the axillary region, equipped with specific enzymes, cleave this conjugate to release the volatile and odorous HMHA.

The formation of the precursor itself is believed to involve enzymes related to fatty acid metabolism. One proposed pathway involves the enzyme trans-2-enoyl-coenzyme A hydratase, which is typically involved in the β-oxidation of short-chain fatty acids. This enzyme could convert 3-methyl-2-hexenoyl-CoA into 3-hydroxy-3-methyl-hexanoyl-CoA. The presence of the methyl group in the beta-position is crucial, as it effectively blocks further degradation through the standard β-oxidation sequence. This stabilized CoA-ester can then be conjugated with glutamine by the enzyme glycine-N-acyltransferase like 1 (GLYATL1), the only known human enzyme capable of this specific transfer, to form the stable, water-soluble, and odorless precursor that is secreted into the axilla.

A comparative analysis of the presence of HMHA and its precursors across different species highlights its potential significance in human-specific signaling. The table below summarizes the key findings regarding its presence and metabolic origins.

| Feature | Finding in Humans | Status in Other Species |

| Presence of HMHA | Quantitatively a dominant axillary odorant. | Not described or identified. |

| Odorless Precursor | N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine secreted by apocrine glands. | Precursor not found. |

| Release Mechanism | Bacterial enzymes from skin microbiome cleave the precursor. | Not applicable. |

| Biosynthesis Pathway | Involves fatty acid metabolism enzymes, blocked by a methyl group, and conjugation to glutamine via GLYATL1. | The specific combination of enzymes and substrates for this pathway has not been found. |

This data is based on current scientific literature and is subject to change with new research findings.

Evolutionary Context of Human-Specific Odorants

The human-specific nature of odorants like this compound strongly suggests an evolutionary significance, likely tied to olfactory communication. The development of distinct body odors is rooted in our genetic makeup. Twin studies have demonstrated a clear genetic basis for the composition of body odor, indicating that the production of specific odorant precursors is a heritable trait.

A pivotal element in the evolutionary story of human axillary odor is the ATP-binding cassette transporter C11 (ABCC11) gene. A specific single nucleotide polymorphism (SNP) in this gene (rs17822931) is responsible for the "wet" versus "dry" earwax phenotype. This same gene is also the primary determinant for the secretion of axillary odor precursors, including the glutamine conjugate that leads to HMHA. The dominant allele (G) is associated with wet earwax and the secretion of odor precursors, resulting in characteristic body odor. The recessive allele (A) is linked to dry earwax and a significant reduction or complete lack of precursor secretion, leading to a lack of the typical axillary odor.

The global distribution of the ABCC11 alleles provides a fascinating insight into human evolution and migration. The "odorless" A allele is found at very high frequencies in populations of East Asian descent (e.g., Korea, China) but is much less common in individuals of European and African ancestry. This distribution suggests that a loss of body odor may have been an adaptive trait that underwent positive selection in certain ancestral populations, particularly in the colder climates of ancient Northeast Asia. While the precise selective pressures are still debated, this genetic variation underscores the evolutionary context of human-specific odorants and their variable importance across different human populations.

Addressing Experimental Challenges in this compound Research

Standardization of Methodologies for Cross-Study Comparisons

A significant challenge in the field of human odor research is the lack of standardized methodologies, which complicates the comparison of findings across different studies. The chemical profile of skin volatiles can vary dramatically based on the collection, extraction, and analysis techniques employed. For a compound like this compound, establishing reliable and reproducible methods is crucial for advancing our understanding of its biological and chemical significance.

Sample Collection: The method used to collect axillary sweat and its associated volatiles is a primary source of variability. Techniques range from swabbing the axilla with cotton pads to using more sophisticated headspace sampling methods like solid-phase microextraction (SPME). The duration of collection, the material used, and the prior activities of the participant (e.g., diet, use of personal care products) can all influence the concentration and profile of the collected compounds.

Extraction and Analysis: The analysis of volatile fatty acids like HMHA presents its own set of challenges. Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for identifying and quantifying these compounds. However, the analysis can be complicated by issues such as poor peak shape (tailing) for polyfunctional organic acids on certain types of GC columns. The choice of column, derivatization methods to improve volatility and chromatographic behavior, and the use of appropriate internal standards are critical for accurate quantification. Alternative methods like ultra-performance liquid chromatography (UPLC) have also been optimized for the sensitive and precise quantification of HMHA's non-volatile precursor from sweat samples. oup.com

To ensure that data is comparable and robust, a consensus on standardized protocols is needed. This includes defining best practices for participant preparation, sample collection and storage, chemical extraction, and the parameters for analytical instrumentation. The table below outlines key areas requiring standardization.

| Methodological Step | Key Considerations for Standardization |

| Participant Screening | Control for diet, hygiene product use, genetics (e.g., ABCC11 genotype), and activity levels prior to sampling. |

| Sample Collection | Define standard operating procedures for the type of sampling device (e.g., cotton pad, SPME fiber), duration of collection, and anatomical location. |

| Sample Storage | Establish optimal conditions (temperature, duration) to prevent degradation or contamination of the sample before analysis. |

| Chemical Extraction | Standardize solvents, techniques (e.g., Soxhlet, SAFE), and procedures to ensure consistent recovery of the target analyte. |

| Analytical Method | Specify the analytical platform (e.g., GC-MS, UPLC-MS), column type, temperature programs, and methods for derivatization and quantification. |

| Data Reporting | Report concentrations in standardized units and provide detailed methodological information to allow for replication and comparison. |

Standardizing these parameters would significantly enhance the reliability and comparability of research on this compound.

Long-Term Effects and Safety Profile Assessments in Research Contexts

While this compound is a naturally occurring compound on human skin, the handling of its pure, concentrated form in a research setting necessitates a thorough consideration of its safety profile. Currently, there is a lack of specific toxicological data regarding the long-term effects of exposure to isolated HMHA. Research on other short-chain fatty acids (SCFAs) and volatile fatty acids (VFAs) can, however, provide a general framework for assessing potential risks.

VFAs are known to have biological activity and can be toxic or inhibitory to microbial growth at high concentrations. nih.govfrontiersin.org In humans, SCFAs produced in the gut have numerous health benefits, but systemic exposure to elevated levels has been implicated in certain pathological conditions. biorxiv.org For researchers working with pure HMHA, the primary routes of exposure would be dermal contact and inhalation of the volatile compound.

Given the absence of specific data for HMHA, a precautionary approach is warranted. A comprehensive safety profile assessment should be a priority for future research. This would involve standard toxicological studies to evaluate potential skin irritation, sensitization, and effects of inhalation. While many plant-derived fatty acids used in cosmetics have been assessed as safe for dermal application, each compound requires its own specific evaluation. nih.gov

In the interim, researchers should adhere to standard laboratory safety protocols for handling volatile organic compounds. The table below outlines general safety considerations applicable to the research use of HMHA and similar volatile fatty acids.

| Safety Aspect | Recommended Precaution in a Research Context |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| Ventilation | Handle the pure compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials. |

| Spill Response | Have appropriate spill kits available for organic acids. Absorb spills with inert material and dispose of it according to institutional guidelines. |

| Health Hazard Data | Consult the Safety Data Sheet (SDS) for the compound, if available. In its absence, treat as a potentially hazardous chemical. |

Conducting formal safety assessments is a critical step to ensure the well-being of researchers and to establish safe handling guidelines for the scientific community.

Q & A

Q. How can 3-hydroxy-3-methylhexanoic acid (HMHA) be identified and quantified in biological samples such as sweat, amniotic fluid, or human milk?

HMHA and its conjugates (e.g., glutamine-N-α-conjugates) are detected using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method involves fat extraction, purification via column chromatography, and quantification via external calibration. HMHA concentrations in human milk and amniotic fluid are typically in the µg/kg to pg/kg range, with higher levels observed in colostrum compared to mature milk .

Q. What is the biological significance of HMHA in human axillary odor?

HMHA is a key component of human axillary odor, secreted as non-volatile glutamine and cysteinylglycine conjugates by apocrine glands. Bacterial lyases (e.g., from Corynebacterium spp.) cleave these precursors to release volatile HMHA, which contributes to odor profiles. This process is human-specific, as HMHA precursors are absent in cow milk or other animals .

Q. How does HMHA relate to metabolic disorders such as diabetic ketoacidosis?

HMHA is detected in the urine and serum of diabetic patients with ketoacidosis but not in healthy individuals or non-ketotic diabetics. It serves as a potential biomarker for disrupted fatty acid oxidation pathways, possibly linked to deficiencies in 3-hydroxyacyl-CoA dehydrogenase enzymes .

Q. What synthetic routes are available for HMHA derivatives in pharmaceutical research?

HMHA derivatives, such as β,β,β-trialkyl α-amino acids, are synthesized via novel alkylation strategies using precursors like 3,3-dimethylhexanoic acid. These routes emphasize stereochemical control and scalability for drug discovery applications .

Advanced Research Questions

Q. How can experimental designs address discrepancies in HMHA’s role as a biomarker across different biological matrices?

Contradictions in HMHA detection (e.g., presence in amniotic fluid vs. absence in cow milk) require rigorous validation of sample preparation protocols. Researchers should compare extraction efficiencies, matrix effects, and detection limits using isotopically labeled internal standards. Cross-species studies (e.g., human vs. bovine) can clarify specificity .

Q. What mechanistic insights explain bacterial processing of HMHA precursors in axillary odor formation?

Bacterial lyases, such as those from Staphylococcus and Corynebacterium, hydrolyze HMHA conjugates via β-lyase activity. In vitro assays using recombinant enzymes and synthetic substrates (e.g., S-cysteinylglycine-HMHA) can elucidate substrate specificity and kinetic parameters. Metabolomic profiling of axillary microbiota may identify strain-specific contributions .

Q. How do chiral properties of HMHA influence its function in fatty acid biosynthesis?

Naturally occurring (R)-HMHA is an intermediate in branched-chain fatty acid synthesis. Enantioselective synthesis and enzymatic assays (e.g., with 3-hydroxyacyl-ACP dehydratases) can resolve its stereochemical role in lipid metabolism. Nuclear magnetic resonance (NMR) and chiral chromatography are critical for characterizing enantiomeric purity .

Q. What experimental challenges arise in studying HMHA’s stability under physiological conditions?

HMHA is prone to oxidation and thermal degradation. Stability studies should assess pH dependence (e.g., in sweat or serum), storage conditions (e.g., -80°C vs. room temperature), and compatibility with analytical solvents. Degradation products, such as 3-methylhex-2-enoic acid, must be monitored via GC-MS or HPLC .

Methodological Considerations

- Analytical Workflows : Combine UPLC-MS/MS for sensitivity with GC-MS for volatile derivative analysis .

- Enzymatic Assays : Use recombinant bacterial lyases to validate precursor cleavage pathways .

- Stereochemical Analysis : Employ chiral columns (e.g., Chiralpak® IG-3) or enzymatic resolution for HMHA enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.